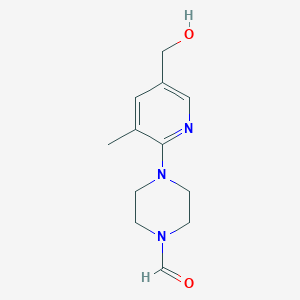

4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Description

4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with hydroxymethyl and methyl groups at positions 5 and 3, respectively. The pyridine moiety is linked to a piperazine ring bearing a carbaldehyde functional group. The hydroxymethyl group enhances solubility and hydrogen-bonding capacity, while the carbaldehyde group offers reactivity for further derivatization .

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-[5-(hydroxymethyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde |

InChI |

InChI=1S/C12H17N3O2/c1-10-6-11(8-16)7-13-12(10)15-4-2-14(9-17)3-5-15/h6-7,9,16H,2-5,8H2,1H3 |

InChI Key |

UKRVTBKPZHVGNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbaldehyde group can be reduced to form an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-(5-(Carboxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde.

Reduction: Formation of 4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-methanol.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of piperazine compounds, including those similar to 4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde, exhibit significant antidepressant and anxiolytic activities. The piperazine moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications to the piperazine structure can enhance binding affinity and selectivity towards specific receptor subtypes, potentially leading to improved therapeutic profiles for anxiety and depression treatments.

Neuroprotective Effects

The compound's potential neuroprotective effects have been investigated in the context of neurodegenerative diseases. It has been suggested that piperazine derivatives can mitigate oxidative stress and inflammation in neuronal cells. For instance, compounds with similar structures have demonstrated the ability to inhibit pathways leading to neuronal apoptosis, making them candidates for further development in treating conditions like Alzheimer's disease.

Precursor for Novel Drug Development

4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde serves as an important intermediate in the synthesis of various bioactive molecules. Its aldehyde functional group allows for further chemical modifications, facilitating the creation of diverse pharmacophores. This versatility is crucial in drug discovery processes where structural diversity is essential for optimizing biological activity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Aldol condensation | Anticancer |

| Compound B | Mannich reaction | Antimicrobial |

| Compound C | Reductive amination | Anti-inflammatory |

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives based on 4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde. The compounds were tested for their ability to inhibit serotonin reuptake, revealing several analogs with enhanced potency compared to existing antidepressants. This highlights the compound's potential as a lead structure for developing new antidepressant therapies.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of similar piperazine derivatives against oxidative stress-induced neuronal cell death. Results indicated that certain modifications to the piperazine ring significantly increased cell viability under stress conditions, suggesting that 4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde could be a valuable scaffold for developing neuroprotective agents.

Mechanism of Action

The mechanism of action of 4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Impact of Hydroxymethyl vs. Aminoethyl Substituents: The hydroxymethyl group in the target compound improves aqueous solubility compared to the aminoethyl analog (248.32 g/mol), which was discontinued due to instability or synthesis hurdles . Aminoethyl derivatives are more prone to oxidation, limiting their shelf life and in vivo stability.

Role of Pyridine vs. Imidazole/Other Heterocycles: Pyridine-based analogs (e.g., target compound) are less electrophilic than nitroimidazole derivatives (e.g., Compound 4 in ), reducing nonspecific cytotoxicity . Nitroimidazole-piperazine hybrids (e.g., Compound 4) exhibit explicit anti-HIV activity, suggesting that electron-withdrawing groups enhance antiviral potency .

Carbaldehyde Reactivity: The carbaldehyde group enables Schiff base formation or nucleophilic additions, a feature exploited in prodrug design (e.g., butanoic acid derivatives in ) . In contrast, ketone-linked analogs (e.g., Compound 40b in ) show enhanced metabolic stability but reduced synthetic versatility .

Biological Activity Trends :

- Piperazine-carbaldehyde derivatives with aromatic substituents (e.g., 4-methylbenzyl in ) demonstrate improved bioavailability due to increased lipophilicity .

- Hydroxymethyl-pyridine analogs (e.g., BP-4198 in ) are prioritized in early-stage drug discovery for their balance of solubility and reactivity .

Biological Activity

4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and other therapeutic properties, supported by data tables and recent research findings.

- Molecular Formula : C15H23N3O3

- Molecular Weight : 293.367 g/mol

- CAS Number : 857284-20-9

- PubChem CID : 7537576

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde exhibit significant antibacterial properties. For instance, a study evaluating various pyridine derivatives found that certain modifications on the piperidine ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| PA-1 | 0.0039 | S. aureus |

| PA-1 | 0.025 | E. coli |

The Minimum Inhibitory Concentration (MIC) values indicate strong activity against these pathogens, suggesting that structural modifications can lead to enhanced bioactivity .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity in preliminary tests. A broader investigation into monomeric alkaloids revealed that several derivatives with similar structures exhibited notable antifungal properties against common fungal strains, although specific data for 4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde remains limited .

Study on Structural Variations

A case study focused on the structural variations of piperazine derivatives highlighted how substituents on the aromatic ring could modulate biological activity. The study concluded that electron-donating and electron-withdrawing groups significantly influenced the antibacterial efficacy of the compounds tested .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of compounds like 4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde. These models correlate structural features with biological outcomes, aiding in the design of more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.